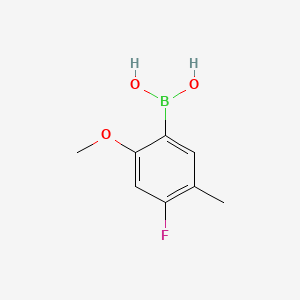

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, methoxy, and methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

化学反応の分析

Types of Reactions: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.

作用機序

The mechanism of action of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

類似化合物との比較

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the fluoro and methyl groups.

(4-Methoxy-2-methylphenyl)boronic acid: Similar structure but lacks the fluoro group.

(5-Fluoro-2-methoxyphenyl)boronic acid: Similar structure but lacks the methyl group.

Uniqueness: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is unique due to the presence of all three substituents (fluoro, methoxy, and methyl) on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .

生物活性

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is a boronic acid derivative characterized by a fluorine atom and a methoxy group on the aromatic ring. It is primarily synthesized through Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to create complex organic molecules. Its structural features contribute to its reactivity and ability to form biologically active compounds.

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of various pharmacologically relevant compounds, including:

- GSK-3β Inhibitors : These inhibitors are crucial in the regulation of cellular processes such as glycogen metabolism and cell differentiation. The inhibition of GSK-3β has implications in treating diseases like Alzheimer's and diabetes.

- NMDA Receptor Antagonists : Specifically targeting the NR2B subtype, these compounds are explored for their neuroprotective effects and potential in treating neurodegenerative disorders.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of boronic acids, including this compound. Research indicates that boronic acids can inhibit the growth of various microorganisms, including bacteria and fungi. For instance:

- In vitro Studies : The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for established antifungal agents like Tavaborole (AN2690), suggesting promising antibacterial properties .

Binding Interactions

The binding affinity of this compound with sugars has been investigated, revealing that structural modifications can significantly influence this interaction. Boronic acids are known to form reversible covalent bonds with diols, which is essential for their role in biochemical sensing applications .

Case Studies

Several case studies have demonstrated the biological implications of this compound:

- Antifungal Activity : A study focused on the synthesis of 2-formylphenylboronic acids revealed their potential as antifungal agents by blocking cytoplasmic leucyl-tRNA synthetase (LeuRS), a mechanism similar to that of the drug Tavaborole .

- Antibacterial Efficacy : Comparative studies indicated that certain derivatives exhibited superior antibacterial activity compared to existing treatments, highlighting their potential as new therapeutic agents .

Pharmacokinetics

As a boronic acid derivative, this compound is expected to possess favorable pharmacokinetic properties, including stability and reactivity. These characteristics are crucial for its application in drug development and synthesis processes.

Applications in Medicine

The compound's role in synthesizing biologically active molecules positions it as a valuable tool in medicinal chemistry. Its applications extend beyond antimicrobial activity to include:

特性

IUPAC Name |

(4-fluoro-2-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDEWYWLMIDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716608 |

Source

|

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207428-92-9 |

Source

|

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。